N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
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Description
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide, commonly known as CTQ, is a small molecule that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
Organic Synthesis Applications
In the realm of organic synthesis, compounds with cyclopropanol, thiophene, and quinoline moieties are utilized for the synthesis of complex molecules. For instance, cyclopropanols have been applied in the oxidative ring opening to produce β-keto radicals, which are then added to quinones to furnish γ-carbonyl quinones. This method has been used in the synthesis of cytotoxic natural products, showcasing the potential utility of cyclopropyl and quinoline derivatives in synthesizing biologically active molecules (Ilangovan, Saravanakumar, & Malayappasamy, 2013).
Materials Science Applications
In materials science, derivatives of thiophene and quinoline have been explored for their properties as liquid crystal materials. Modifications with thiophene units introduce bends into classical mesogens, altering their melting transitions and liquid crystal behaviors. This approach has been used to create materials with broad nematic ranges and specific structural properties, offering insights into how structural modifications can impact the physical properties of liquid crystalline materials (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).
Pharmacological Applications
The pharmacological significance of quinoline derivatives has been noted in several studies. Quinolines and their analogs have been synthesized and evaluated for various biological activities, including antimicrobial and antitubercular effects. For instance, novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have shown promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
properties
IUPAC Name |
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(20-13-5-6-13)18(24)21-14-7-8-15-12(11-14)3-1-9-22(15)19(25)16-4-2-10-26-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZUEWFQITNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
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